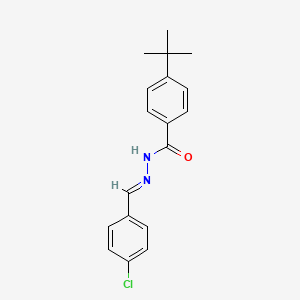![molecular formula C11H7N3 B12989778 [2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
[2,3'-Bipyridine]-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bipyridine]-6-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The specific structure of [2,3’-Bipyridine]-6-carbonitrile includes a nitrile group (-CN) attached to the 6th position of the bipyridine framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-6-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-bromopyridine and 3-cyanopyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-6-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions: [2,3’-Bipyridine]-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In coordination chemistry, [2,3’-Bipyridine]-6-carbonitrile acts as a ligand, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential use in organic synthesis .
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are explored for their antimicrobial and anticancer activities .
Medicine: In medicinal chemistry, [2,3’-Bipyridine]-6-carbonitrile derivatives are studied for their potential as therapeutic agents. They are evaluated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [2,3’-Bipyridine]-6-carbonitrile involves its interaction with molecular targets, such as metal ions or biological macromolecules. As a ligand, it coordinates with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Propriétés
Formule moléculaire |
C11H7N3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-pyridin-3-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H |
Clé InChI |
MEYDEUSYUWSFFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=CN=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)


![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
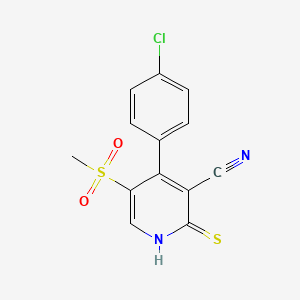
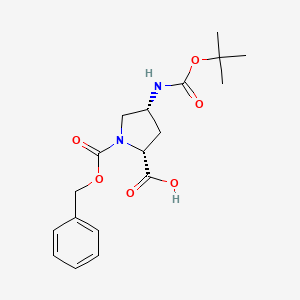
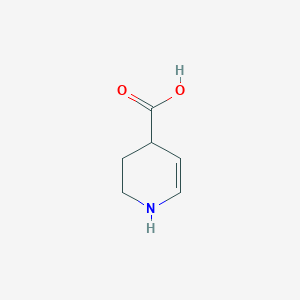

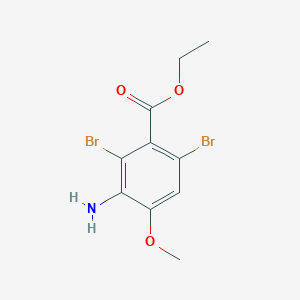


![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
